N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps. One common approach is the reaction of a suitable bicyclic precursor with tert-butyl phenylamine under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency and sustainability. These systems allow for the continuous production of the compound under controlled conditions, reducing the risk of side reactions and improving overall yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-benzyl 3-((tert-butoxycarbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-butyl (1R,5S)-8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
Uniqueness
Compared to similar compounds, N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide stands out due to its unique combination of a tert-butyl group and a bicyclic structure. This combination imparts specific chemical and physical properties, making it particularly useful in certain applications .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)12-4-6-13(7-5-12)18-16(20)19-14-8-9-15(19)11-21-10-14/h4-7,14-15H,8-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTYWYFWJXXUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2C3CCC2COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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